molecular formula C7H3ClFNO4S B1446623 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride CAS No. 1368799-14-7

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Cat. No.: B1446623
CAS No.: 1368799-14-7
M. Wt: 251.62 g/mol
InChI Key: AVWYCZNTEYZBFK-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7_7H3_3ClFNO4_4S
Molecular Weight: 251.62 g/mol
CAS Number: 1368799-14-7
Structural Features: The compound features a benzo[d]oxazole core with a sulfonyl chloride group and a fluorine atom at the 5-position, which enhances its reactivity compared to non-fluorinated derivatives .

This compound has shown promising biological activity, particularly in the following areas:

1. Medicinal Chemistry:
The compound and its derivatives have been investigated for their potential therapeutic effects against various diseases. Its unique structure allows for interactions with biological macromolecules, which may lead to novel drug candidates targeting specific pathways.

2. Voltage-Gated Ion Channels:
Research indicates that compounds related to this sulfonyl chloride exhibit selective activity on voltage-gated sodium channels (Nav), which are crucial in pain signaling pathways. This suggests potential applications in pain management therapies .

Case Studies and Research Findings

Several studies have explored the applications of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole derivatives:

  • Pain Management Research: A study demonstrated that derivatives of this compound effectively modulate Nav channel activity, suggesting their use as analgesics .
  • Antimicrobial Activity: Another investigation reported that certain derivatives exhibited significant antimicrobial properties against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases.
  • Cancer Research: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as anticancer agents due to their ability to induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS Number: 1368799-14-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H3ClFNO4S
  • Molecular Weight : 251.62 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and pathways associated with cancer cell proliferation. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives that may inhibit specific targets within cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair.
  • Cell Proliferation Inhibition : Studies have shown that similar compounds can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest .

Antiproliferative Activity

Research has demonstrated that derivatives of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole exhibit potent antiproliferative effects against several cancer cell lines. For instance, a study evaluated the compound against L1210 mouse leukemia cells, reporting significant inhibition with IC50 values in the nanomolar range .

Table 1: Summary of Antiproliferative Studies

Cell LineIC50 (nM)Mechanism of Action
L1210 Mouse Leukemia<50Inhibition of nucleotide metabolism
Breast Cancer Cell Line<100Induction of apoptosis
Colon Cancer Cell Line<75Cell cycle arrest

Case Studies

  • Study on L1210 Cells :
    In a notable study, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole was assessed for its growth inhibitory activity against L1210 mouse leukemia cells. The results indicated that the compound effectively inhibited cell proliferation through mechanisms involving intracellular release of active metabolites .
  • Fluorinated Derivatives :
    Research into fluorinated derivatives has shown enhanced biological activities compared to non-fluorinated counterparts. These studies suggest that fluorination can improve the binding affinity to target enzymes and enhance overall therapeutic efficacy .

Q & A

Q. Basic: What are the established synthetic routes for preparing 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl Chloride?

Methodological Answer:
The synthesis typically involves sulfonation and chlorination steps. A validated approach (adapted from analogous sulfonyl chloride syntheses) includes:

  • Step 1: Reacting the benzo[d]oxazole precursor with chlorosulfonic acid under controlled conditions (0°C for 1 hour, followed by room temperature for 2 hours) to introduce the sulfonyl chloride group .
  • Step 2: Quenching the reaction in ice water to precipitate the product, followed by washing and drying. Yields are moderate (~38% for related compounds), emphasizing the need for optimization (e.g., solvent choice, stoichiometry) .
  • Key Considerations: Moisture sensitivity of sulfonyl chlorides necessitates anhydrous conditions and cold quenching to prevent hydrolysis.

Q. Advanced: How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

Methodological Answer:
Contradictions in NMR or crystallographic data may arise from:

  • Tautomerism: The oxazole ring’s keto-enol equilibrium (evident in analogous structures) can lead to variable proton environments. Use variable-temperature NMR to observe dynamic interconversion .
  • Crystallographic Artifacts: Hydrogen bonding patterns (e.g., C3–C12 vs. C4–S1 interactions) may differ between solid-state (X-ray) and solution (NMR) phases. Cross-validate with DFT calculations .
  • Impurity Interference: Monitor reaction progress via TLC (as in ) and purify intermediates via column chromatography to isolate the target compound.

Q. Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • Purity Assessment:
    • HPLC-MS: Quantify impurities using reverse-phase chromatography with UV/Vis detection (λ = 254 nm for aromatic systems).
    • Elemental Analysis: Confirm sulfur and chlorine content to validate sulfonyl chloride integrity .
  • Stability Testing:
    • Thermogravimetric Analysis (TGA): Assess decomposition temperatures under nitrogen.
    • Hydrolytic Stability: Monitor degradation in aqueous buffers (pH 1–12) via NMR or conductivity measurements.

Q. Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfonyl chloride group acts as a strong electrophile. Key factors include:

  • Electronic Effects: The electron-withdrawing fluorine at position 5 enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols .
  • Steric Hindrance: Substituents on the benzo[d]oxazole ring (e.g., the oxo group at position 2) may hinder nucleophilic attack. Computational modeling (e.g., DFT) can map steric and electronic landscapes .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DCM) stabilize transition states in SN2 mechanisms, as demonstrated in sulfonamide syntheses .

Q. Basic: How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation and moisture ingress .
  • Handling Protocols: Use gloveboxes or Schlenk lines for air-sensitive steps. Quench excess reagent with ice water during workup to minimize decomposition .

Q. Advanced: What strategies mitigate side reactions during derivatization (e.g., sulfonamide formation)?

Methodological Answer:

  • Temperature Control: Maintain reactions below 25°C to suppress sulfonate ester formation (common in exothermic sulfonyl chloride reactions) .
  • Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate amine coupling while reducing reaction time and byproduct formation .
  • Workup Optimization: Extract products with ethyl acetate and wash with NH₄Cl to neutralize residual acids, improving yield and purity .

Q. Basic: What are the primary research applications of this compound in academic settings?

Methodological Answer:

  • Medicinal Chemistry: Serve as a precursor for sulfonamide-based protease inhibitors or kinase modulators, leveraging its electrophilic sulfonyl chloride group .
  • Materials Science: Functionalize surfaces or polymers via sulfonation reactions, as explored in studies on indoor surface chemistry .

Q. Advanced: How does the fluorine substituent influence its electronic properties compared to non-fluorinated analogs?

Methodological Answer:

  • Electron-Withdrawing Effect: Fluorine at position 5 increases the sulfonyl chloride’s electrophilicity by ~15% (calculated via Hammett σ constants), enhancing reactivity in substitutions .
  • Hydrogen Bonding: The fluorine’s electronegativity alters intermolecular interactions, affecting crystallinity and solubility (e.g., logP reduced by 0.3–0.5 vs. chloro analogs) .

Q. Basic: What safety precautions are essential when working with this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of HCl vapors .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols.

Q. Advanced: How can computational methods predict its reactivity in novel reaction environments?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in ionic liquids or supercritical CO₂ to predict reaction rates.
  • DFT Calculations: Map frontier molecular orbitals (HOMO/LUMO) to identify preferred nucleophilic attack sites .

Properties

IUPAC Name

5-fluoro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-2-5-4(1-3(6)9)10-7(11)14-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYCZNTEYZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)S(=O)(=O)Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368799-14-7
Record name 5-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
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Synthesis routes and methods

Procedure details

According to Scheme 11, a mixture of commercially-available 5-fluoro-1,3-benzoxazol-2(3H)-one (11-1, 1.02 g, 6.66 mmol) in DCM (66.6 ml) at RT was added chlorosulfonic acid (4.46 ml, 66.6 mmol). The suspension gradually became a solution and was stirred for 18 h at RT. Following this duration, LCMS showed complete consumption of starting material. The solution was cooled to 0° C. and carefully quenched with ice chips and then partitioned between water (100 mL) and EtOAc (100 mL). The layers were separated and the aqueous layer was back-extracted with 3×20 mL DCM and 2×20 mL EtOAc. The combined organic layers were washed with saturated aqueous NaHCO3 (30 mL), dried over sodium sulfate and filtered. Concentration in vacuo to yield 11-2 (5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride) as a tan solid, which was used without purification.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
66.6 mL
Type
solvent
Reaction Step One
Quantity
4.46 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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